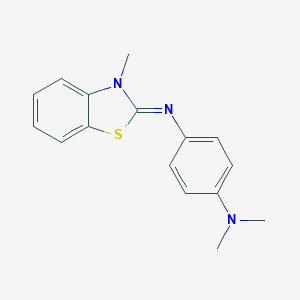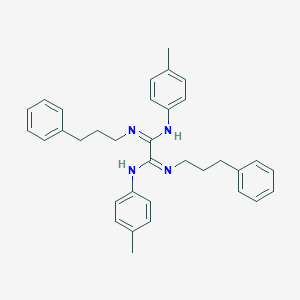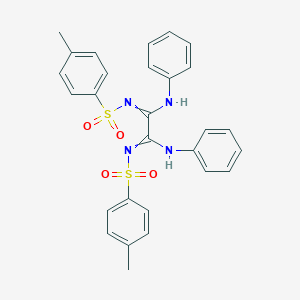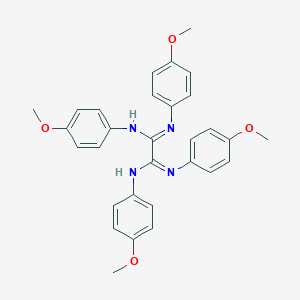
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine, also known as MTT, is a yellow water-soluble tetrazolium salt. It is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. MTT is a popular choice for researchers due to its simplicity, sensitivity, and cost-effectiveness.
作用機序
The mechanism of action of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine involves the reduction of this compound to formazan by the mitochondrial enzyme succinate dehydrogenase. The reduction reaction is dependent on the activity of the electron transport chain and reflects the metabolic activity of the cells. The formazan product is insoluble and accumulates in the mitochondria and cytoplasm of the cells.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells. The assay is non-toxic and does not interfere with cell metabolism or function. The reduction of this compound to formazan is a passive process that reflects the metabolic activity of the cells.
実験室実験の利点と制限
The N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine assay has several advantages over other cell viability assays. It is simple, sensitive, and cost-effective. The assay can be performed in multi-well plates, allowing for high-throughput screening of compounds. The assay is also compatible with various cell types and can be adapted to measure cell proliferation, cytotoxicity, and apoptosis.
However, the this compound assay has some limitations. The assay is dependent on the metabolic activity of the cells and may not accurately reflect cell viability in certain conditions. The assay may also produce false-positive results due to the reduction of this compound by non-viable cells or other reducing agents present in the sample.
将来の方向性
There are several future directions for the use of N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine in scientific research. One potential direction is the development of new this compound-based assays that can measure additional parameters of cell function, such as oxidative stress, inflammation, and autophagy. Another direction is the optimization of the this compound assay for use in 3D cell culture models and tissue engineering applications. Additionally, the use of this compound in combination with other assays, such as flow cytometry and gene expression analysis, may provide more comprehensive information on cell function and response to treatments.
合成法
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine can be synthesized through a two-step process. The first step involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with dimethyl sulfate to produce 3-methyl-1,3-benzothiazol-2-ylidene hydrazone. The second step involves the reaction of 3-methyl-1,3-benzothiazol-2-ylidene hydrazone with p-phenylenediamine in the presence of sulfuric acid to produce this compound.
科学的研究の応用
N~1~,N~1~-dimethyl-N~4~-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)benzene-1,4-diamine is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation. The assay is based on the ability of viable cells to reduce this compound to formazan, a purple-colored product. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. The this compound assay is commonly used to evaluate the cytotoxicity of drugs, test the effect of growth factors and cytokines on cell proliferation, and screen for potential anticancer agents.
特性
分子式 |
C16H17N3S |
|---|---|
分子量 |
283.4 g/mol |
IUPAC名 |
N,N-dimethyl-4-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline |
InChI |
InChI=1S/C16H17N3S/c1-18(2)13-10-8-12(9-11-13)17-16-19(3)14-6-4-5-7-15(14)20-16/h4-11H,1-3H3 |
InChIキー |
CFYDYDSEOZWOKG-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C |
正規SMILES |
CN1C2=CC=CC=C2SC1=NC3=CC=C(C=C3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 4-[(1,2-bis[4-(dimethylamino)anilino]-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307127.png)




![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![N-(2,5-dimethoxyphenyl)-N-{3-[(2,5-dimethoxyphenyl)imino]-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B307135.png)
![N-[3-(trifluoromethyl)phenyl]-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amine](/img/structure/B307138.png)

![ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate](/img/structure/B307140.png)
![3-(trifluoromethyl)-N-(2-{[3-(trifluoromethyl)phenyl]imino}-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307144.png)
![4-methyl-N-(2-[(4-methylphenyl)imino]-2H-1,4-benzothiazin-3(4H)-ylidene)aniline](/img/structure/B307146.png)